molecular formula C8H10F3I B13454587 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane

1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane

Cat. No.: B13454587
M. Wt: 290.06 g/mol
InChI Key: LYLLJSGSGOOPHF-UHFFFAOYSA-N
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Description

1-Iodo-5-(trifluoromethyl)bicyclo[311]heptane is a unique organic compound characterized by its bicyclic structure, which includes an iodine atom and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane typically involves the iodination of a bicyclo[3.1.1]heptane precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and trifluoromethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane involves its interaction with molecular targets through its iodine and trifluoromethyl groups. These groups can participate in various chemical reactions, influencing the compound’s reactivity and binding affinity. The bicyclic structure provides a rigid framework that can enhance the compound’s stability and specificity in binding to target molecules .

Comparison with Similar Compounds

  • 1-Iodo-3-(trifluoromethyl)bicyclo[1.1.1]pentane
  • 1-Iodo-5-(trifluoromethyl)bicyclo[2.2.1]heptane
  • 1-Iodo-5-(trifluoromethyl)bicyclo[2.1.1]hexane

Uniqueness: 1-Iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane is unique due to its specific bicyclic structure, which provides distinct steric and electronic properties. This uniqueness makes it a valuable compound in the design of new molecules with improved properties for various applications .

Properties

Molecular Formula

C8H10F3I

Molecular Weight

290.06 g/mol

IUPAC Name

1-iodo-5-(trifluoromethyl)bicyclo[3.1.1]heptane

InChI

InChI=1S/C8H10F3I/c9-8(10,11)6-2-1-3-7(12,4-6)5-6/h1-5H2

InChI Key

LYLLJSGSGOOPHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(C1)(C2)I)C(F)(F)F

Origin of Product

United States

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